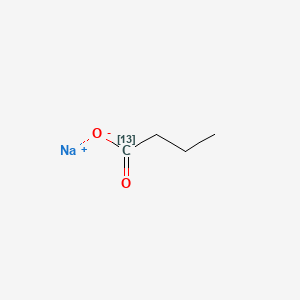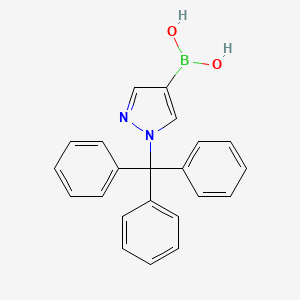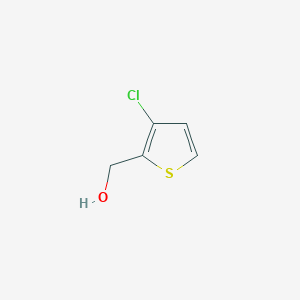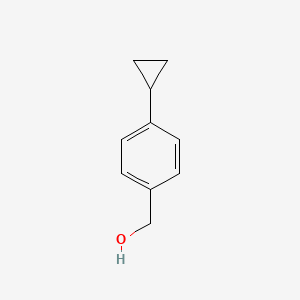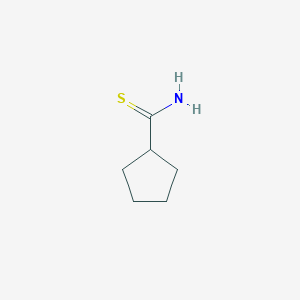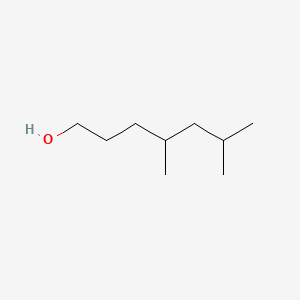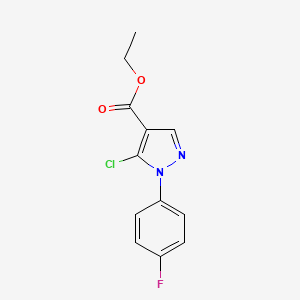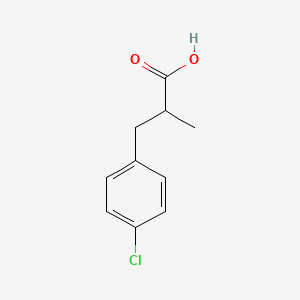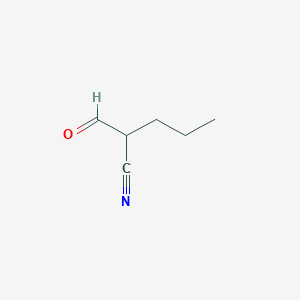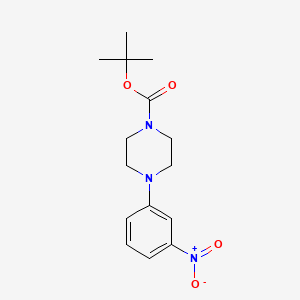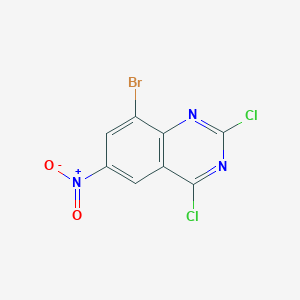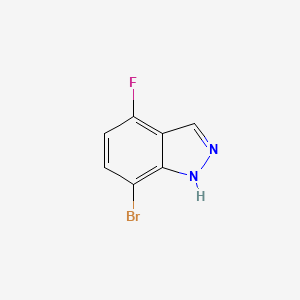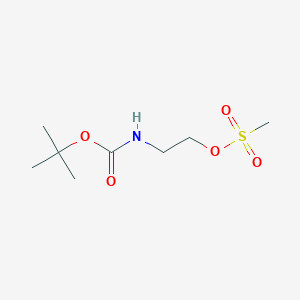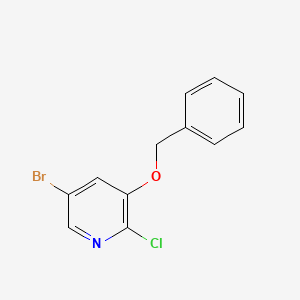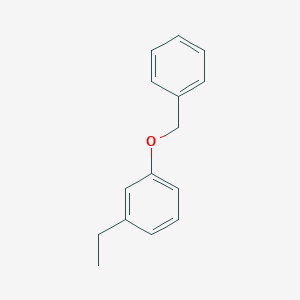
1-(Benzyloxy)-3-ethylbenzene
Overview
Description
Organic compounds are typically described by their molecular formula, structure, and functional groups. The presence of the benzyloxy group (benzyl ether) and ethyl group in this compound suggests that it belongs to the class of organic compounds known as ethers.
Synthesis Analysis
The synthesis of a specific organic compound depends on the functional groups present in the molecule. In general, benzyloxy groups can be introduced into a molecule through Williamson ether synthesis, which involves the reaction of a phenol with a benzyl halide.Molecular Structure Analysis
Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography are often used to determine the molecular structure of an organic compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of an organic compound is largely determined by its functional groups.Physical And Chemical Properties Analysis
This could include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. Techniques such as mass spectrometry might be used to determine the compound’s molecular weight.Scientific Research Applications
Quantification of BTEX in Ambient Air
Research on BTEX (Benzene, Toluene, Ethylbenzene, Xylenes) pollutants has led to the development of a simpler, low-budget, and accurate method for their quantification in ambient air. This method, based on Solid Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS), simplifies sampling and calibration procedures, highlighting the environmental monitoring potential of benzene derivatives (Baimatova et al., 2016).
Supramolecular Templates
1,3,5-Triethylbenzenes, closely related to 1-(Benzyloxy)-3-ethylbenzene by their ethyl groups, have been utilized as supramolecular templates. These compounds organize molecular-recognition elements, enhancing binding affinities through steric effects, which is crucial in the development of supramolecular hosts for various applications (Wang & Hof, 2012).
Oxidation Studies
The oxidation of n-propylbenzene, a process relevant to understanding the oxidation behavior of ethylbenzene derivatives, has been studied to delineate the oxidation pathways and products. This research contributes to the broader knowledge of the oxidation mechanisms of alkylaromatic compounds, applicable in environmental and industrial chemistry (Dagaut et al., 2002).
Domino Annulation for Benzoxazole Synthesis
Copper-catalyzed domino annulation methods for the synthesis of benzoxazoles have been developed, showcasing the chemical versatility of benzene derivatives. These methods enable the formation of benzoxazoles under both microwave-accelerated and conventional thermal conditions, highlighting the potential in synthetic organic chemistry (Viirre et al., 2008).
Photocyclization to Dibenzanthracenes
Photocyclization processes of 1,3-distyrylbenzene derivatives, which share structural similarities with 1-(Benzyloxy)-3-ethylbenzene, lead to dibenz[a,j]anthracene derivatives with improved solubility. This process is significant in materials science for the development of new organic materials with enhanced properties (Toyoshima et al., 2013).
Safety And Hazards
Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact.
Future Directions
This could involve exploring potential applications of the compound, based on its physical and chemical properties, or its biological activity if any.
properties
IUPAC Name |
1-ethyl-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMBVOVVYOIMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599490 | |
| Record name | 1-(Benzyloxy)-3-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3-ethylbenzene | |
CAS RN |
668477-50-7 | |
| Record name | 1-(Benzyloxy)-3-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

